Cas no 133522-39-1 ((2R)-1-amino-3-phenylpropan-2-ol)
(2R)-1-amino-3-phenylpropan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- (R)-1-Amino-3-phenylpropan-2-ol
- (2R)-1-amino-3-phenylpropan-2-ol
- (R)-1-amino-3-phenyl-2-propanol
- AK130854
- KB-209586
- R-1-amino-3-phenyl-propan-2-ol
- SureCN7472546
- EN300-99694
- DB-223390
- SCHEMBL7472546
- AKOS016014741
- DTXSID20447554
- CS-0218059
- 133522-39-1
-
- MDL: MFCD01862115
- Inchi: 1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1
- InChI Key: JIIXMZQZEAAIJX-SECBINFHSA-N
- SMILES: O[C@@H](CN)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 151.099714038g/mol
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 99.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 46.2Ų
(2R)-1-amino-3-phenylpropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R111100-25mg |
(2R)-1-amino-3-phenylpropan-2-ol |
133522-39-1 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | R111100-50mg |
(2R)-1-amino-3-phenylpropan-2-ol |
133522-39-1 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | R111100-250mg |
(2R)-1-amino-3-phenylpropan-2-ol |
133522-39-1 | 250mg |
$ 320.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D224649-500mg |
(R)-1-Amino-3-phenylpropan-2-ol |
133522-39-1 | 95% | 500mg |
$2250 | 2024-08-03 | |
| eNovation Chemicals LLC | D224649-1g |
(R)-1-Amino-3-phenylpropan-2-ol |
133522-39-1 | 95% | 1g |
$2750 | 2024-08-03 | |
| Alichem | A019122495-1g |
(R)-1-Amino-3-phenylpropan-2-ol |
133522-39-1 | 95% | 1g |
533.12 USD | 2021-06-16 | |
| Enamine | EN300-99694-0.05g |
(2R)-1-amino-3-phenylpropan-2-ol |
133522-39-1 | 95.0% | 0.05g |
$188.0 | 2025-02-21 | |
| Enamine | EN300-99694-0.1g |
(2R)-1-amino-3-phenylpropan-2-ol |
133522-39-1 | 95.0% | 0.1g |
$280.0 | 2025-02-21 | |
| Enamine | EN300-99694-0.25g |
(2R)-1-amino-3-phenylpropan-2-ol |
133522-39-1 | 95.0% | 0.25g |
$400.0 | 2025-02-21 | |
| Enamine | EN300-99694-0.5g |
(2R)-1-amino-3-phenylpropan-2-ol |
133522-39-1 | 95.0% | 0.5g |
$631.0 | 2025-02-21 |
(2R)-1-amino-3-phenylpropan-2-ol Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on (2R)-1-amino-3-phenylpropan-2-ol
Comprehensive Overview of (2R)-1-amino-3-phenylpropan-2-ol (CAS No. 133522-39-1): Properties, Applications, and Research Insights
(2R)-1-amino-3-phenylpropan-2-ol, with the CAS number 133522-39-1, is a chiral organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, often referred to as a β-amino alcohol derivative, is characterized by its phenyl group and amino-alcohol functionality, making it a versatile intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "chiral synthesis of (2R)-1-amino-3-phenylpropan-2-ol" or "applications of CAS 133522-39-1", reflecting its relevance in drug development and asymmetric catalysis.
The compound's stereochemical purity is a critical factor in its applications, particularly in the synthesis of enantiomerically pure pharmaceuticals. Recent trends in green chemistry have also spurred interest in eco-friendly synthesis methods for (2R)-1-amino-3-phenylpropan-2-ol, aligning with global sustainability goals. Questions such as "How to optimize the yield of (2R)-1-amino-3-phenylpropan-2-ol?" or "What are the latest advancements in its catalytic applications?" are commonly explored in academic forums and industry publications.
From a molecular perspective, 133522-39-1 exhibits a balanced hydrophilicity-lipophilicity profile, which enhances its utility in drug formulation. Its role as a building block for bioactive molecules is well-documented, particularly in the design of CNS-targeting therapeutics. The compound's phenylpropanolamine backbone is structurally analogous to several neurotransmitters, making it a subject of interest in neurological research. Searches for "(2R)-1-amino-3-phenylpropan-2-ol in neuroscience" or "CAS 133522-39-1 pharmacokinetics" highlight its interdisciplinary importance.
In industrial settings, CAS 133522-39-1 is often utilized in chiral resolution processes and as a precursor for ligand design in asymmetric hydrogenation reactions. The growing demand for enantioselective catalysts has further amplified its commercial value. Notably, discussions around "scalable production of (2R)-1-amino-3-phenylpropan-2-ol" and "cost-effective purification techniques" dominate technical forums, reflecting practical challenges in large-scale applications.
Recent studies have also explored the biodegradability and toxicological profile of (2R)-1-amino-3-phenylpropan-2-ol, addressing concerns related to environmental impact. Regulatory compliance and safety data sheets (SDS) for CAS 133522-39-1 are frequently updated to meet international standards, ensuring safe handling in laboratories and production facilities. Queries like "Is (2R)-1-amino-3-phenylpropan-2-ol environmentally friendly?" or "What are the storage conditions for CAS 133522-39-1?" underscore the need for accessible scientific data.
In summary, (2R)-1-amino-3-phenylpropan-2-ol (133522-39-1) represents a pivotal compound in modern chemistry, bridging gaps between academic research and industrial innovation. Its multifaceted applications—from pharmaceutical intermediates to catalytic agents—continue to inspire cutting-edge studies, while its alignment with sustainable chemistry principles ensures its enduring relevance. As research evolves, this compound is poised to remain a cornerstone in the development of chiral therapeutics and green synthetic methodologies.
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